[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol
Description
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol is a silicon-containing aromatic alcohol characterized by a dimethylsilyl bridge linking a 4-methoxynaphthalen-1-yl group and a phenylmethanol moiety. The compound combines the electron-donating methoxy group on the naphthalene ring with the steric and electronic effects of the dimethylsilyl group, making it a structurally unique molecule for studying structure-activity relationships (SAR) in medicinal chemistry and materials science .
Properties
IUPAC Name |
[2-[(4-methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2Si/c1-22-18-12-13-20(17-10-6-5-9-16(17)18)23(2,3)19-11-7-4-8-15(19)14-21/h4-13,21H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIBNRHKCFXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)[Si](C)(C)C3=CC=CC=C3CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxynaphthalen-1-yl Derivative
The initial step involves synthesizing the 4-methoxynaphthalene-1-yl fragment, which is often achieved via electrophilic aromatic substitution or cross-coupling reactions. A common approach is the Suzuki-Miyaura cross-coupling between 4-methoxynaphthalene-1-boronic acid and halogenated aromatic compounds, such as aryl halides, under palladium catalysis.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or sodium tert-butoxide
- Solvent: Toluene, ethanol, or dimethylformamide (DMF)
- Temperature: 80–120°C
4-Methoxynaphthalene-1-boronic acid + 4-bromophenyl derivative → Cross-coupled product
This step yields the naphthalen-1-yl core with a methoxy substituent at the 4-position, ready for subsequent functionalization.
Functionalization of the Phenyl Ring
The phenyl ring attached to the naphthalene core is then functionalized to introduce a hydroxymethyl group, forming the phenylmethanol moiety. This is typically achieved through a formylation followed by reduction:
- Formylation: Using paraformaldehyde or formalin in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride to generate a para-hydroxymethylphenyl derivative.
- Reduction: The aldehyde group is reduced to the alcohol using sodium borohydride or lithium aluminum hydride.
- Solvent: Methanol or ethanol
- Temperature: Ambient to 60°C
- Reagents: Formaldehyde source, reducing agent
This step results in the phenylmethanol functional group, which is essential for the subsequent silicon linkage.
Introduction of the Dimethylsilyl Group
The key step involves attaching the dimethylsilyl group to the phenyl ring. This is often achieved via hydrosilylation or silylation reactions:
- Hydrosilylation: Using chlorodimethylsilane or hydrosilanes in the presence of a platinum catalyst (e.g., Karstedt’s catalyst).
- Silylation: Direct reaction of the phenyl hydroxymethyl group with chlorodimethylsilane under basic or acidic conditions.
- Catalyst: Platinum-based catalyst or tin catalysts
- Solvent: Toluene or dichloromethane
- Temperature: Reflux conditions (80–110°C)
The silyl group attaches at the para-position of the phenyl ring, forming the [2-[(4-methoxynaphthalen-1-yl)-dimethylsilyl]phenyl] framework.
Final Assembly and Purification
The final compound is obtained through purification techniques such as column chromatography, recrystallization, or preparative HPLC to ensure high purity. The overall yield depends on the efficiency of each step, typically ranging from 30% to 60% cumulatively.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxynaphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives of the methoxynaphthalene moiety.
Scientific Research Applications
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol is an organic molecule with a complex structure that includes a methoxynaphthalene moiety and a dimethylsilyl group. It has potential applications in medicinal chemistry and materials science because its structural features may influence its chemical reactivity and biological activity.
Potential Applications
The potential applications of this compound include:
- Drug development
- Materials science
- Catalysis
Interaction studies are crucial to understanding how this compound interacts with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy can be used. Such studies help elucidate the mechanisms through which this compound may exert its biological effects.
Predictive models such as quantitative structure-activity relationship (QSAR) analyses could provide insights into its potential biological effects based on its structure.
Several compounds share structural similarities with this compound. A comparison highlights its uniqueness:
| Compound Name | Notable Activity |
|---|---|
| 4-Methoxynaphthalene | Antioxidant |
| Dimethylsilanol | Solvent properties |
| Phenol | Antiseptic |
Mechanism of Action
The mechanism of action of [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. The methoxynaphthalene moiety can interact with aromatic receptors, while the dimethylsilyl group can influence the compound’s reactivity and stability. These interactions can modulate various biological and chemical processes.
Comparison with Similar Compounds
Table 1: Impact of R2 Groups on Vacuolization-Inducing Activity
| Compound | R2 Group | Vacuolization at 1.0 mM |
|---|---|---|
| 12d | Phenyl | Active |
| 12p | Thiophen-2-yl | Active |
| 12q | Furan-2-yl | Active |
| – | 4-Methoxynaphthalen-1-yl | Inactive |
In contrast, 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines exhibit potent anticancer activity (IC50 values < 4 µM), where the 4-methoxynaphthalen-1-yl group enhances tubulin polymerization inhibition. This highlights the context-dependent role of this moiety .
Influence of Silicon-Containing Groups
The dimethylsilyl group in the target compound is pivotal for its stability and reactivity. Comparisons with ethyl 2-((4-(dimethylsilyl)phenyl)amino)acetate (5b) () reveal that silicon groups improve lipophilicity and modulate electronic properties, which can enhance membrane permeability in drug candidates. However, the steric bulk of the dimethylsilyl bridge may reduce binding affinity in certain biological targets .
Key Differences in Silyl-Linked Compounds
- Target Compound: Combines a dimethylsilyl bridge with a polar methanol group, balancing hydrophobicity and hydrogen-bonding capacity.
- Ti-3 Complex (): Features a dimethylsilyl group coordinated to titanium, enabling catalytic applications. The target compound lacks such metal-binding sites, limiting its utility in catalysis .

- 1-(Phenyl dimethylsilyl)-fluoroethanol (): Serves as a fluoroethanol transfer reagent in radical reactions. The target compound’s methanol group may limit similar reactivity but could be modified for analogous applications .
Electronic and Steric Effects of Methoxy Positioning
The 4-methoxy group on the naphthalene ring donates electron density, altering the aromatic system’s reactivity. In (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol (), this group stabilizes Schiff base formation via resonance. Similarly, in the target compound, the methoxy group may enhance stability during synthetic steps (e.g., column chromatography) .
Table 2: Comparison of Methoxy-Substituted Analogs
Biological Activity
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol, a compound with the chemical formula C20H22O2Si and CAS number 944064-51-1, has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The compound's molecular weight is approximately 346.47 g/mol, and it exhibits a logP value of 2.0101, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C20H22O2Si |
| Molecular Weight | 346.47 g/mol |
| LogP | 2.0101 |
| CAS Number | 944064-51-1 |
Biological Activity Overview
Research into the biological activities of this compound has primarily focused on its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). Studies have shown that related compounds exhibit promising anti-HCV activity without significant cytotoxic effects.
Antiviral Activity
A study highlighted the anti-HCV activity of derivatives related to this compound. The results indicated that certain structural modifications can enhance antiviral efficacy while reducing cytotoxicity. For example, derivatives with specific substituents on the phenyl ring demonstrated improved selectivity indices (SI) in HCV replication inhibition assays .
Case Studies
- Case Study on Antiviral Efficacy : In a comparative study involving various compounds, this compound was evaluated alongside other phenyl derivatives for their ability to inhibit HCV replication in cell cultures. The study found that specific modifications in the chemical structure led to increased potency against HCV while maintaining low toxicity levels .
- Mechanism of Action : Preliminary investigations into the mechanism of action suggested that compounds similar to this compound may inhibit viral replication by interfering with key viral proteins involved in the life cycle of HCV. Further studies are required to elucidate the exact pathways involved .
Toxicological Profile
The safety profile of this compound indicates potential irritative effects. The compound has been classified under GHS with warnings for skin and eye irritation, necessitating careful handling in laboratory settings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol, and how can reaction conditions be optimized?
- Methods : The compound can be synthesized via condensation reactions between thiophene derivatives and phenolic precursors, utilizing reagents like sulfuric acid or sodium hydroxide under controlled temperatures. Key steps include introducing the methoxy group and forming the alcohol structure through nucleophilic substitution or oxidation .
- Optimization : Parameters such as solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst selection (e.g., transition metals for cross-coupling) significantly impact yield. Purification via column chromatography or recrystallization ensures high purity.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, e.g., methoxy (-OCH3) signals at ~3.8 ppm (1H) and ~55 ppm (13C), and aromatic protons in the 6.5–8.5 ppm range .
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹, Si-C vibrations at ~1250 cm⁻¹) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., calculated vs. experimental m/z) and fragmentation patterns .
Q. How is X-ray crystallography applied to determine the compound’s molecular geometry?
- Procedure : Single-crystal diffraction data collected using synchrotron or lab-based sources are processed with SHELX (SHELXL for refinement). Symmetry operations and thermal parameters are adjusted to resolve atomic positions .
- Validation : R-factors (<5%) and residual electron density maps ensure structural accuracy. Mercury software visualizes packing diagrams and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and how are these studies validated experimentally?
- Docking Studies : Tools like AutoDock or Schrödinger Suite model binding poses with enzymes (e.g., cytochrome P450). Free energy calculations (MM-GBSA) estimate binding affinities .
- Validation : In vitro assays (e.g., fluorescence polarization, ITC) measure dissociation constants (Kd) to cross-validate computational predictions .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization?
- Cross-Verification : Compare NMR/IR data with structurally analogous compounds (e.g., naphthalene derivatives in ).
- Multi-Technique Approach : Use complementary methods (e.g., Raman spectroscopy for Si-C bond confirmation if IR is ambiguous) .
- Crystallographic Refinement : Adjust SHELXL parameters (e.g., H-atom placement, disorder modeling) to resolve discrepancies in electron density maps .
Q. How do substituent variations (e.g., methoxy vs. amino groups) on the naphthalene ring alter physicochemical properties?
- Experimental Analysis :
- Solubility : LogP measurements via shake-flask method or HPLC retention times assess hydrophobicity changes.
- Electronic Effects : UV-Vis spectroscopy tracks absorption shifts (e.g., methoxy’s electron-donating effect red-shifts λmax) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity differences .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral Resolution : Use chiral stationary phases (HPLC) or enzymatic kinetic resolution to separate enantiomers .
- Process Optimization : Continuous flow reactors enhance reproducibility and reduce side reactions during scale-up .
Methodological Guidance
- Handling Air-Sensitive Groups : The dimethylsilyl group may hydrolyze; synthesize and store the compound under inert atmosphere (N2/Ar) using Schlenk techniques .
- Crystallization Tips : Slow evaporation from dichloromethane/hexane mixtures yields high-quality crystals for diffraction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

